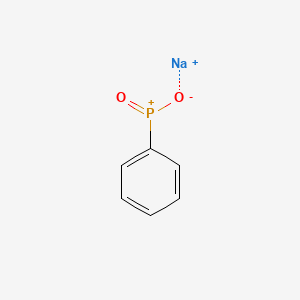

4,6-dimethyl-1H-indole

Vue d'ensemble

Description

4,6-Dimethyl-1H-indole is a derivative of the indole structure, which is a fundamental skeleton in many natural and synthetic compounds with biological and pharmaceutical significance. Indoles are heterocyclic compounds characterized by a benzene ring fused to a pyrrole ring. The substitution of methyl groups at the 4 and 6 positions of the indole ring system can influence the chemical and physical properties of the molecule, as well as its reactivity and potential applications in various fields, including medicinal chemistry and material science.

Synthesis Analysis

The synthesis of indole derivatives often involves strategies that allow for the introduction of substituents at specific positions on the indole ring. For example, the synthesis of 5-((5-bromo-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione indole was achieved through a condensation reaction involving 5-bromo-1H-indole-3-carbaldehyde and 1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione in ethanol under reflux conditions . Although this does not directly describe the synthesis of 4,6-dimethyl-1H-indole, it provides insight into the type of reactions that can be used to synthesize substituted indoles.

Molecular Structure Analysis

The molecular structure of indole derivatives can be elucidated using various spectroscopic methods and confirmed by X-ray single crystal diffraction. For instance, the structure of the compound synthesized in was characterized by spectroscopic tools and X-ray diffraction. The Hirshfeld surface analysis and molecular geometry optimizations using B3LYP/6-31G(d,p) can provide detailed insights into the intermolecular interactions and the stability of the crystal structure of indole derivatives.

Chemical Reactions Analysis

Indole derivatives can participate in a variety of chemical reactions, reflecting their versatile reactivity. The study of 6-(difluoromethyl)indole, for example, revealed that the neutral form of this indole derivative undergoes slow spontaneous hydrolysis to produce 6-formylindole, and the rate of hydrolysis can be significantly accelerated by deprotonation at the N-1 position . This indicates that substitutions on the indole ring can affect the reactivity of the compound, which is an important consideration in the design of indole-based molecules for specific applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of indole derivatives are influenced by their molecular structure. The compound described in demonstrated good thermal stability up to 215°C. The electronic spectra, molecular orbital energy level diagrams, and molecular electrostatic potential maps can be used to assign electronic transitions and identify electrophilic and nucleophilic regions on the molecule, which are crucial for understanding the reactivity and interactions of the compound with other molecules. Additionally, NMR chemical shifts computed using the GIAO method can provide further insights into the electronic environment of the atoms within the molecule.

Applications De Recherche Scientifique

-

Biotechnological Production for Industrial Applications

- Field : Systems Microbiology and Biomanufacturing .

- Application : Indole is a signalling molecule produced both by bacteria and plants. It has value for flavour and fragrance applications, for example, in the food industry or perfumery .

- Methods : Biocatalytic approaches have been developed to convert indole into halogenated and oxygenated derivatives .

- Results : Indole can be derivatized to several halogenated and oxygenated compounds that can be used as natural colourants or have promising bioactivity with therapeutic potential to treat human diseases .

-

Medicinal Applications of Indole-Containing Metal Complexes

- Field : Medicinal Chemistry .

- Application : Indole is an important element of many natural and synthetic molecules with significant biological activity .

- Methods : Various indole derivatives can be synthesized by substituting the indole ring at the N-1, C-2 to C-6, or C-7 positions .

- Results : The indole scaffold is known to be a key structural component of some classes of FDA-approved drugs .

-

Biologically Active Compounds for Treatment

- Field : Pharmaceutical Sciences .

- Application : The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .

- Methods : Various synthetic strategies have been developed for the preparation of the indole .

- Results : Indoles, both natural and synthetic, show various biologically vital properties .

-

Indigo Production

- Field : Industrial Biotechnology .

- Application : Indigo is a blue dye that is traditionally obtained from plants but can also be derived from indole .

- Methods : Recent advances in biotechnology have enabled the production of indigo from glucose or tryptophan by fermentation .

- Results : The production of derived halogenated and oxygenated derivatives by microbial cell factories has been achieved .

-

Treatment of High Blood Pressure and Mental Disorders

- Field : Pharmacology .

- Application : Reserpine, an indole alkaloid, is used in the treatment of high blood pressure and severe agitation in patients with mental disorders .

- Methods : Reserpine is synthesized from the indole ring system .

- Results : Reserpine has been shown to be effective in treating these conditions .

-

Treatment of Various Types of Cancer

- Field : Oncology .

- Application : Vinblastine, another indole derivative, is used for the treatment of various types of cancer, such as Kaposi’s sarcoma, Hodgkin’s disease, non-Hodgkin’s lymphoma, and testicular or breast cancer .

- Methods : Vinblastine is synthesized from the indole ring system .

- Results : Vinblastine has been shown to be effective in treating these types of cancer .

-

Antiviral Applications

-

Anti-inflammatory Applications

-

Antioxidant Applications

Safety And Hazards

Orientations Futures

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . They are often considered as a “privileged scaffold” within the drug discovery arena . Therefore, there are many potential future directions for research involving 4,6-dimethyl-1H-indole.

Propriétés

IUPAC Name |

4,6-dimethyl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N/c1-7-5-8(2)9-3-4-11-10(9)6-7/h3-6,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUCQJZHJZJSFLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C=CNC2=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70431428 | |

| Record name | 4,6-dimethyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70431428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,6-dimethyl-1H-indole | |

CAS RN |

75948-77-5 | |

| Record name | 4,6-dimethyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70431428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

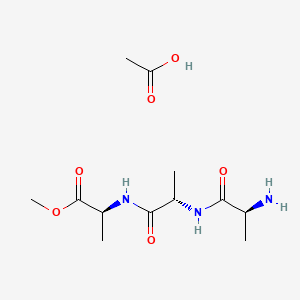

![2-[2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]propanoylamino]-3-phenylpropanamide](/img/structure/B1337039.png)